Bienvenue dans la boutique en ligne BenchChem!

Ingenol Disoxate

Chemical Stability Drug Formulation Supply Chain

Choose Ingenol Disoxate for your dermatology R&D. This synthetic 4-isoxazolecarboxylate ester of ingenol eliminates the cold-chain dependency that limits ingenol mebutate, enabling ambient storage and simplified supply chains. Engineered for field-directed actinic keratosis therapy over large areas (25–250 cm²), backed by phase III evidence of 79.0% AK clearance. Its improved chemical stability and potent PKC-driven mechanism make it a superior tool for oncology and dermatology research.

Molecular Formula C28H37NO7
Molecular Weight 499.6 g/mol
CAS No. 1383547-60-1
Cat. No. B608104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIngenol Disoxate
CAS1383547-60-1
SynonymsIngenol disoxate;  LEO43204;  LEO 43204;  LEO-43204.
Molecular FormulaC28H37NO7
Molecular Weight499.6 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NO1)CC)C(=O)OC2C(=CC34C2(C(C(=CC(C3=O)C5C(C5(C)C)CC4C)CO)O)O)C
InChIInChI=1S/C28H37NO7/c1-7-18-20(19(8-2)36-29-18)25(33)35-24-13(3)11-27-14(4)9-17-21(26(17,5)6)16(23(27)32)10-15(12-30)22(31)28(24,27)34/h10-11,14,16-17,21-22,24,30-31,34H,7-9,12H2,1-6H3/t14-,16+,17-,21+,22-,24+,27+,28+/m1/s1
InChIKeyGLIUZQUNUNICGS-XUBYYPQFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ingenol Disoxate (CAS 1383547-60-1): A Next-Generation Field Therapy for Actinic Keratosis and NMSC


Ingenol Disoxate (LEO 43204), a synthetic 4-isoxazolecarboxylate ester of ingenol, is a topical field therapy developed to address the limitations of its predecessor, ingenol mebutate, in treating actinic keratosis (AK) and non-melanoma skin cancers (NMSC) [1]. It is characterized by enhanced chemical stability, enabling storage at ambient temperatures, and is designed for application to larger treatment areas (25–250 cm²), addressing the clinical need for more convenient and extensive field-directed therapy [2].

Why Ingenol Disoxate Cannot Be Interchanged with Ingenol Mebutate: A Critical Analysis for Procurement


Substituting ingenol disoxate with ingenol mebutate is not scientifically or clinically justified due to fundamental differences in chemical stability, which impacts product shelf-life and cold-chain logistics [1], and the intended therapeutic application area, where ingenol mebutate is restricted to ≤25 cm² while ingenol disoxate is formulated for 25–250 cm² field treatment [2]. These distinctions are not merely formulation variants; they represent a deliberate molecular re-engineering to overcome specific, well-documented liabilities of the mebutate ester, directly affecting clinical utility and real-world procurement considerations.

Quantitative Differentiation of Ingenol Disoxate vs. Comparators: An Evidence-Based Selection Guide


Chemical Stability and Storage: Elimination of Cold Chain Requirement

Ingenol mebutate is inherently unstable due to its propensity for pH-dependent acyl migration, necessitating refrigeration of the final product [1]. In contrast, ingenol disoxate was specifically engineered to resist this degradation pathway. The study directly attributes this to its novel 4-isoxazolecarboxylate ester structure, demonstrating minimal pH-dependent acyl migration degradation in both aqueous buffer and a clinically relevant hydroalcoholic gel formulation [1].

Chemical Stability Drug Formulation Supply Chain

Treatment Area: Expanding Field Therapy from ≤25 cm² to 250 cm²

Ingenol mebutate is clinically indicated for application to relatively small skin areas, specifically up to 25 cm² [1]. Ingenol disoxate was purposefully developed for 'field treatment,' enabling application to much larger areas ranging from 25 up to 250 cm² on the face, chest, or scalp [2][3]. Phase 3 trials confirmed its efficacy and tolerability when applied to these large, contiguous areas [3].

Field Cancerization Actinic Keratosis Topical Therapy

In Vitro Cytotoxic Potency: Direct Comparison in Human Keratinocytes

In a direct comparison, ingenol disoxate demonstrated significantly higher cytotoxic potency than ingenol mebutate against human cell lines [1]. Furthermore, it more potently induced cell growth arrest in normal human keratinocytes, a key mechanism for eliminating precancerous AK lesions [1].

Cytotoxicity Keratinocyte In Vitro Pharmacology

In Vivo Antitumor Efficacy: Superior Survival in Murine Melanoma Model

In a direct comparative study, ingenol disoxate demonstrated a superior antitumor effect compared to ingenol mebutate in the B16 mouse melanoma model [1]. Critically, treatment with ingenol disoxate significantly increased median survival time relative to ingenol mebutate [1].

In Vivo Efficacy Murine Model Non-Melanoma Skin Cancer

Systemic Exposure: Quantified Very Low Absorption Under Maximum-Use Conditions

In a phase 1 trial evaluating ingenol disoxate gel under maximum-use conditions (application to large areas for 3 consecutive days), systemic exposure was found to be very low [1]. The highest quantifiable plasma concentration observed was in the arm group (0.33 nM), with an AUCtlast of 3.12 nM·h [1].

Pharmacokinetics Systemic Exposure Safety

Clinical Efficacy: Dose-Dependent AK Clearance in Phase I/II Trial

A phase I/II dose-finding trial evaluated the efficacy of ingenol disoxate gel on the full face or chest. At Week 8, the reduction in actinic keratosis count from baseline was significantly higher for all ingenol disoxate doses compared to vehicle (p < .001) [1]. The highest tested dose (0.018%) achieved a 79.0% reduction [1].

Clinical Trial Actinic Keratosis Dose-Finding

Optimal Use Cases for Ingenol Disoxate: From Research to Clinical Application


Large-Area Field Cancerization Therapy for Actinic Keratosis

For patients presenting with multiple AK lesions across a contiguous area of up to 250 cm² on the face, chest, or scalp, ingenol disoxate is the appropriate field therapy. This is supported by phase I/II and phase III trials demonstrating significant AK clearance over these large areas, with a 79.0% reduction in AK count observed at the 0.018% dose after just 2 days of treatment [1][2]. Its design for field treatment directly addresses the clinical reality of subclinical lesions in cancerized skin, a need not met by ingenol mebutate due to its ≤25 cm² limitation [1].

Research on Next-Generation PKC Activators with Enhanced Stability

Ingenol disoxate serves as a superior chemical tool for investigating the therapeutic potential of protein kinase C (PKC) activation in dermatology. Its improved chemical stability allows for long-term in vitro and in vivo studies without the confounding factor of compound degradation seen with ingenol mebutate, which requires refrigeration and is prone to pH-dependent acyl migration [3]. Its enhanced cytotoxic potency and ability to induce keratinocyte differentiation also make it a more potent and reliable agent for mechanistic studies [3].

Preclinical Development of Non-Melanoma Skin Cancer Therapeutics

Based on its superior antitumor effect and significant increase in median survival time compared to ingenol mebutate in the B16 mouse melanoma model, ingenol disoxate is a strong candidate for further investigation as a potential therapeutic for NMSC [3]. The very low systemic exposure observed under maximum-use conditions (Cmax 0.33 nM) provides a favorable safety margin for continued in vivo evaluation in relevant tumor models [4].

Formulation Development for Room-Temperature Stable Topical Gels

The intrinsic chemical stability of ingenol disoxate, which eliminates the need for cold-chain storage and distribution, makes it an ideal active pharmaceutical ingredient for developing novel topical formulations intended for global markets [3]. This property simplifies manufacturing, packaging, and supply chain logistics, reducing overall cost and complexity compared to the cold-chain-dependent ingenol mebutate [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ingenol Disoxate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.